molecular formula C13H14ClN3O B11596112 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B11596112
M. Wt: 263.72 g/mol
InChI Key: UNWVQUMOIYZGDA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.

    Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the imidazole ring to produce different derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
  • 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine

Uniqueness

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the imidazole ring enhances its reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

2-chloro-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C13H14ClN3O/c14-12-5-2-1-4-11(12)13(18)16-6-3-8-17-9-7-15-10-17/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,18)

InChI Key

UNWVQUMOIYZGDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)Cl

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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